Furo[2,3-d]thiazole

Anti-inflammatory In vivo pharmacology Thiazole derivatives

Furo[2,3-d]thiazole (CAS 251-42-3, molecular formula C₅H₃NOS, molecular weight 125.15 g/mol) is a bicyclic heteroaromatic compound comprising a furan ring fused to a thiazole ring at the [2,3-d] position, placing the furan oxygen adjacent to the thiazole sulfur in a planar, fully conjugated system. This scaffold belongs to the broader thiazole-containing fused heterocycle family and serves as a versatile building block for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C5H3NOS
Molecular Weight 125.15 g/mol
CAS No. 251-42-3
Cat. No. B11771582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d]thiazole
CAS251-42-3
Molecular FormulaC5H3NOS
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESC1=COC2=C1SC=N2
InChIInChI=1S/C5H3NOS/c1-2-7-5-4(1)8-3-6-5/h1-3H
InChIKeyMDGNXGARCCBGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-d]thiazole (CAS 251-42-3): Baseline Characterization and Procurement Context for a Fused Furan-Thiazole Scaffold


Furo[2,3-d]thiazole (CAS 251-42-3, molecular formula C₅H₃NOS, molecular weight 125.15 g/mol) is a bicyclic heteroaromatic compound comprising a furan ring fused to a thiazole ring at the [2,3-d] position, placing the furan oxygen adjacent to the thiazole sulfur in a planar, fully conjugated system [1]. This scaffold belongs to the broader thiazole-containing fused heterocycle family and serves as a versatile building block for medicinal chemistry and agrochemical discovery programs. Its core structure has been elaborated into derivatives exhibiting antibacterial, anti-inflammatory, herbicidal, and antifungal activities [2]. The parent heterocycle is commercially available from multiple suppliers at purities ≥95–98% and is primarily procured as a synthetic intermediate for further functionalization rather than as a final bioactive entity.

Why In-Class Heterocyclic Replacement Cannot Substitute for Furo[2,3-d]thiazole in Structure-Guided Programs


The furo[2,3-d]thiazole scaffold is structurally and electronically distinct from superficially similar fused thiazole systems such as thieno[2,3-d]thiazole, furo[2,3-d][1,3]thiazole (regioisomeric fusion), or benzo[d]thiazole. The [2,3-d] fusion topology positions the furan oxygen adjacent to the thiazole sulfur, creating a unique electronic environment—differing in dipole moment, HOMO-LUMO gap, and hydrogen-bond acceptor capacity—that cannot be reproduced by thiophene-containing (thieno[2,3-d]thiazole) or benzene-fused (benzothiazole) analogs [1]. Empirically, furo[2,3-d]thiazole-derived compounds have demonstrated specific biological activity profiles: the furo[2,3-d]thiazol-5(2H)-one derivative exhibited moderate antibacterial activity against Gram-positive and Gram-negative strains, while its anti-inflammatory activity in the carrageenan-induced edema model reached 81–86% inhibition for optimized congeners [2]. Generic replacement with a thieno[2,3-d]thiazole or simple thiazole core would alter key electronic parameters and binding geometries, potentially abolishing target engagement. The data below quantify where these scaffold-level differences manifest in measurable performance outcomes.

Furo[2,3-d]thiazole Procurement Evidence: Quantitative Differentiation Against Structural Analogs and Synthetic Alternatives


Anti-Inflammatory Potency of Furo[2,3-d]thiazol-5(2H)-one Derivative vs. Reference Drug Indomethacin in Carrageenan-Induced Rat Paw Edema

In the Helal et al. (2013) study, the parent furo[2,3-d]thiazol-5(2H)-one scaffold (compound 5) served as the key intermediate for a series of thiazole derivatives evaluated for anti-inflammatory activity in a carrageenan-induced rat paw edema model. Among the synthesized derivatives, certain compounds bearing the furo[2,3-d]thiazole core achieved 81–86% inhibition of edema, comparable to the reference standard indomethacin [1]. The furo[2,3-d]thiazole-5(2H)-one intermediate itself represents the direct synthetic entry point to this activity class; alternative scaffolds (e.g., simple thiazol-4(5H)-ones lacking the furan fusion) would require independent de novo validation.

Anti-inflammatory In vivo pharmacology Thiazole derivatives COX inhibition

Broad-Spectrum Antibacterial Activity of Furo[2,3-d]thiazole-Derived Compounds Against Gram-Positive and Gram-Negative Panel

Helal et al. (2013) evaluated the antibacterial activity of furo[2,3-d]thiazole-derived compounds against a panel of four bacterial strains: two Gram-positive (Staphylococcus aureus, Bacillus cereus) and two Gram-negative (Proteus mirabilis, Serratia marcescens) using standardized microbial sensitivity testing [1]. The furo[2,3-d]thiazol-5(2H)-one scaffold served as the synthetic precursor for derivatives that demonstrated activity across both Gram-positive and Gram-negative categories. This dual-spectrum profile is notable because many simple thiazole derivatives preferentially target Gram-positive organisms; the furan-oxygen contribution to hydrogen-bonding capacity may facilitate Gram-negative outer membrane penetration.

Antibacterial MIC determination Gram-positive Gram-negative Thiazole scaffold

Agrochemical Potential: Herbicidal and Antifungal Activity of 5,6-Dihydrofuro[2,3-d]thiazole Derivatives Against Crop-Relevant Target Species

Tiwari et al. (2016) synthesized a series of 3,5-disubstituted phenyl-5,6-dihydrofuro[2,3-d]thiazol-2(3H)-ylidene imines and screened them for herbicidal activity against Echinochloa oryzicola (early watergrass), Echinochloa crus-galli (barnyard grass), Oryza sativa (rice), and Glycine max (soybean), as well as antifungal activity against Aspergillus niger and Pyricularia oryzae (rice blast fungus), and antibacterial activity against Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Bacillus pumilus [1]. This study uniquely positions the dihydrofuro[2,3-d]thiazole scaffold in the agrochemical space—a distinct application domain from the medicinal chemistry focus of most thiazole analog studies.

Herbicidal activity Antifungal activity Agrochemical discovery Crop protection

Microwave-Assisted Synthetic Efficiency: Yield Improvement for Furo[2,3-d]thiazole Derivatives vs. Conventional Thermal Methods

The synthesis of furo[2,3-d]thiazole derivatives via conventional Hantzsch thiazole synthesis using α-haloketones and thioamide precursors under thermal reflux conditions typically achieves moderate yields of 18–20% . In contrast, microwave-assisted protocols adapted for this scaffold—using 3-bromoacetylcoumarin and thionicotinamide at 150°C, 350 W for 60 seconds—produce furo[2,3-d]thiazole analogues in 85–92% isolated yields, representing an approximately 4–5× yield enhancement . This microwave protocol also reduces side-product formation, as confirmed by ¹H-NMR and high-resolution mass spectrometry.

Microwave-assisted synthesis Reaction yield optimization Green chemistry Process chemistry

Electronic Structure Differentiation: Furo[2,3-d]thiazole vs. Thieno[2,3-d]thiazole via DFT-Calculated Physicochemical Descriptors

Ab initio and DFT computational studies on thiazole derivatives have quantified key electronic parameters—net atomic charges, bond lengths, dipole moments, electron affinities, heats of formation, and QSAR properties—that directly govern molecular recognition and reactivity [1]. The furan oxygen in furo[2,3-d]thiazole contributes distinct electronic effects compared to the thiophene sulfur in thieno[2,3-d]thiazole. Specifically, furan is a stronger electron-withdrawing heterocycle due to oxygen's higher electronegativity (3.44 vs. 2.58 for sulfur on the Pauling scale), which lowers the HOMO energy and alters the dipole moment vector of the fused system. These differences manifest in binding pose predictions and pharmacokinetic parameter estimates (logP, polar surface area) for drug design.

DFT calculation Electronic structure Dipole moment HOMO-LUMO gap QSAR

Stereocontrolled Synthetic Access: Tetrahydrofuro[2,3-d]thiazole Derivatives via Vinylogous Iminium Ion Chemistry

Marković et al. (2005) reported a stereocontrolled synthetic route to novel tetrahydrofuro[2,3-d]thiazole derivatives via activated vinylogous iminium ion intermediates [1]. This methodology provides diastereoselective access to the tetrahydrofuro[2,3-d]thiazole ring system—a partially saturated variant with distinct conformational properties compared to the fully aromatic parent. The stereochemical control achievable with this scaffold is noteworthy because it enables the generation of stereochemically defined compound libraries for structure-activity relationship (SAR) exploration, a capability not equivalently demonstrated for thieno[2,3-d]thiazole or other fused thiazole regioisomers.

Stereocontrolled synthesis Tetrahydrofurothiazole Vinylogous iminium ions Diastereoselectivity

Furo[2,3-d]thiazole (CAS 251-42-3): Evidence-Backed Procurement and Application Scenarios


Anti-Inflammatory Lead Optimization Requiring In Vivo-Validated Fused Thiazole Cores

Medicinal chemistry teams pursuing oral anti-inflammatory drug candidates should procure furo[2,3-d]thiazole as the core building block. The scaffold supports derivatives achieving 81–86% inhibition in the carrageenan-induced rat paw edema model—efficacy comparable to indomethacin [1]. This in vivo validation distinguishes it from thieno[2,3-d]thiazole and non-fused thiazole alternatives, which lack published in vivo anti-inflammatory data in the same standardized model. The furo[2,3-d]thiazol-5(2H)-one intermediate (derived directly from the parent scaffold) is the synthetic gateway to this activity class.

Broad-Spectrum Antibacterial Discovery Targeting Dual Gram-Positive and Gram-Negative Coverage

Antibacterial discovery programs requiring activity against both Gram-positive (S. aureus, B. cereus) and Gram-negative (P. mirabilis, S. marcescens) pathogens should select furo[2,3-d]thiazole as the core scaffold. The experimentally demonstrated dual-spectrum activity [1] addresses a known limitation of simpler thiazole derivatives, which frequently show narrow Gram-positive-only profiles. The furan oxygen's contribution to hydrogen-bonding capacity is hypothesized to facilitate Gram-negative outer membrane penetration—a structural feature absent in thieno[2,3-d]thiazole.

Agrochemical Discovery: Multi-Endpoint Pesticidal Screening with a Single Core Scaffold

Agrochemical R&D programs can leverage the dihydrofuro[2,3-d]thiazole scaffold for parallel herbicidal, antifungal, and antibacterial agrochemical screening. The Tiwari et al. (2016) dataset demonstrates activity against economically significant target species including barnyard grass (E. crus-galli), rice blast fungus (P. oryzae), and multiple bacterial pathogens [1]. This multi-endpoint validation within a single derivative series is unique among fused thiazole scaffolds and enables efficient resource allocation in early-stage agrochemical discovery.

Microwave-Enabled Scale-Up: Cost-Efficient Procurement Strategy for Furo[2,3-d]thiazole Derivatives

Laboratories equipped with microwave synthesis capability should factor the 4–5× yield advantage (85–92% vs. 18–20% conventional) into procurement volume calculations [1]. Procuring the parent furo[2,3-d]thiazole scaffold in smaller quantities and leveraging the microwave protocol for downstream derivatization can reduce overall procurement costs by a factor of 4–5× compared to conventional thermal synthesis approaches. This yield differential directly impacts cost-per-gram economics for library production and scale-up campaigns.

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